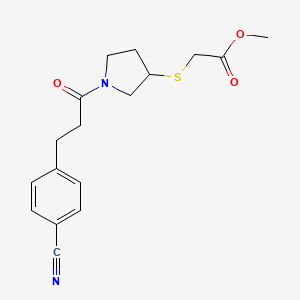![molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2](/img/structure/B2826072.png)
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile range of biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imidazole derivatives through oxidation processes.
Reduction: Reduction reactions involving imidazole derivatives.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .
科学研究应用
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole derivative with applications in coordination chemistry and spin crossover studies.
1-Substituted 1H-imidazol-2(3H)-ones: Known for their antifungal, anti-inflammatory, and antitumor properties.
Uniqueness
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2825990.png)
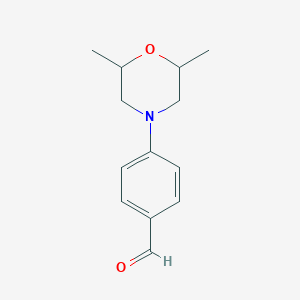

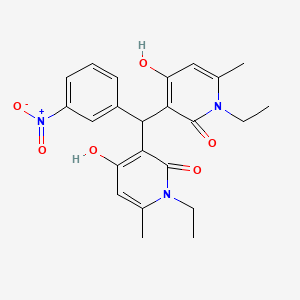
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)
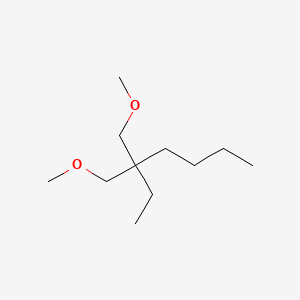
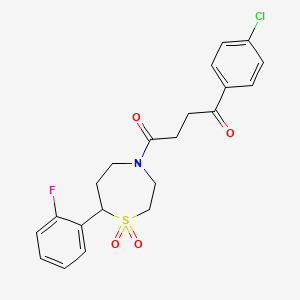
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2826002.png)
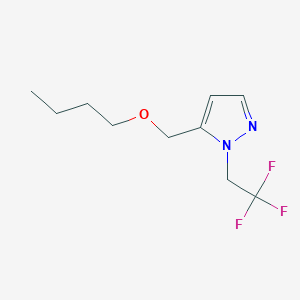
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
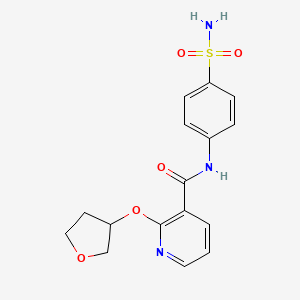
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)
